1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione
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Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.223. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Properties
- Synthesis and Evaluation of Anticonvulsant Agents : New 1,3-substituted pyrrolidine-2,5-dione derivatives, including compounds related to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione, were synthesized and evaluated as potential anticonvulsant agents. These compounds showed promise in acute models of seizures in mice, with some derivatives demonstrating higher potency and lower neurotoxicity than reference antiepileptic drugs (Rybka et al., 2017).
Antioxidant Activity
- Analysis of Antioxidant Active Mannich Base : A computational study on 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione (a related Mannich base) revealed its effective performance as an antioxidant. The study involved vibrational analysis, NMR spectral analysis, and natural bond orbital (NBO) analysis, providing insights into the bonding behavior and charge distribution relevant to antioxidant activity (Boobalan et al., 2014).
Antibacterial and Antifungal Activity
- Synthesis and Biofilm Inhibition Properties : New derivatives of 1,4-benzodioxane, structurally related to this compound, were synthesized and evaluated for antibacterial and antifungal properties. Some of these compounds showed promising biofilm inhibitory action against Escherichia coli and Bacillus subtilis, with mild cytotoxicity (Abbasi et al., 2020).
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-11-3-4-12(15)13(11)8-1-2-9-10(7-8)17-6-5-16-9/h1-2,7H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACBSORSWPTNNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.